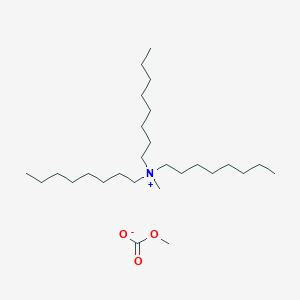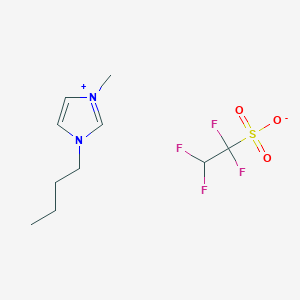
(3,5-Dimethyl-phenyl)-o-tolyl-methanone, 97%
説明
(3,5-Dimethyl-phenyl)-o-tolyl-methanone, 97% (hereafter referred to as DPTM) is an organic compound that has a wide range of applications in both scientific research and industrial production. DPTM is a colorless, crystalline solid that can be synthesized from toluene, dimethylphenylsilane, and a strong base such as sodium ethoxide. The compound has been studied for its potential applications in the synthesis of various other compounds, as well as for its biochemical and physiological effects.
科学的研究の応用
DPTM has been studied for its potential applications in the synthesis of various other compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. Additionally, DPTM has been used in the synthesis of polymers and in the production of fine chemicals.
作用機序
The mechanism of action of DPTM is not fully understood. It is believed that the compound acts as a catalyst, promoting the formation of new bonds between molecules. Additionally, it is believed that DPTM is able to interact with other molecules, such as enzymes, to facilitate a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPTM are not fully understood. However, it is believed that the compound may have an effect on the metabolism of certain compounds, such as glucose and fatty acids. Additionally, DPTM has been studied for its potential anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
DPTM has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a colorless crystalline solid that can be easily stored and handled. However, DPTM has several limitations for use in laboratory experiments. It is volatile and has a low boiling point, which can make it difficult to use in certain experiments. Additionally, the compound is not water soluble, which can limit its use in certain experiments.
将来の方向性
The potential future directions for the use of DPTM are numerous. The compound could be used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used in the synthesis of polymers and in the production of fine chemicals. Additionally, further research could be conducted into the biochemical and physiological effects of DPTM, as well as its potential anti-inflammatory and anti-cancer effects. Finally, the compound could be studied for its potential use in the development of new and improved catalysts.
合成法
The synthesis of DPTM involves the reaction of toluene with dimethylphenylsilane and a strong base, such as sodium ethoxide. The reaction is carried out in an inert atmosphere, such as nitrogen, and the product is isolated and purified with a column chromatography technique. The product is a colorless crystalline solid with a melting point of 73-75°C and a purity of 97%.
特性
IUPAC Name |
(3,5-dimethylphenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-8-12(2)10-14(9-11)16(17)15-7-5-4-6-13(15)3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMIPSASVMIWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251007 | |
| Record name | (3,5-Dimethylphenyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200934-12-9 | |
| Record name | (3,5-Dimethylphenyl)(2-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200934-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)




![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)
![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)